molecular formula C7H4O4 B8725224 1,3-Benzodioxole-4,7-dione CAS No. 86319-72-4

1,3-Benzodioxole-4,7-dione

Cat. No.: B8725224
CAS No.: 86319-72-4
M. Wt: 152.10 g/mol
InChI Key: GPUOEYYRNOTMES-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-4,7-dione (CAS 86319-72-4) is an organic compound with the molecular formula C7H4O4 and a molecular weight of 152.10 g/mol . This compound features a benzodioxole core, which is a benzene derivative fused with a methylenedioxy functional group, a structure known to be present in various bioactive molecules . The dione (diketone) functional groups at the 4 and 7 positions make this compound a valuable building block in organic synthesis and chemical research . It is commonly utilized in the preparation of more complex heterocyclic compounds and serves as a key intermediate for scientific research and development. Calculated physical properties include a density of approximately 1.516 g/cm³ and a flash point of about 130.15°C . This product is intended for research and scientific applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate personal protective equipment (PPE) in a well-ventilated area and refer to the safety data sheet for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86319-72-4

Molecular Formula

C7H4O4

Molecular Weight

152.10 g/mol

IUPAC Name

1,3-benzodioxole-4,7-dione

InChI

InChI=1S/C7H4O4/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3H2

InChI Key

GPUOEYYRNOTMES-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=O)C=CC2=O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1,3 Benzodioxole 4,7 Dione and Its Derivatives

Direct Synthesis of 1,3-Benzodioxole-4,7-dione

The most straightforward approach to this compound involves the oxidation of a suitable hydroquinone (B1673460) precursor.

Oxidation of Precursor Hydroquinones

The synthesis often commences with a precursor such as 1,4-dihydroxy-2,3-methylenedioxybenzene. The core principle of this method lies in the oxidation of the hydroquinone moiety to the corresponding quinone. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The selection of the oxidant is crucial to ensure high yield and purity of the final product, minimizing the formation of side products.

Application of Specific Oxidizing Agents

Among the various oxidizing agents, 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) has proven to be particularly effective for this transformation. DDQ is a powerful oxidant known for its high reduction potential, making it suitable for dehydrogenation reactions. beilstein-journals.org Its utility in promoting oxidative cyclization and forming carbon-heteroatom bonds has been well-documented. beilstein-journals.orgresearchgate.net In the context of synthesizing this compound, DDQ facilitates a hydride transfer, efficiently converting the hydroquinone precursor to the desired dione (B5365651). beilstein-journals.org

Table 1: Comparison of Oxidizing Agents for Hydroquinone Oxidation
Oxidizing AgentKey FeaturesTypical Reaction Conditions
2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ)High reduction potential, effective for dehydrogenation. beilstein-journals.orgOften used in stoichiometric amounts in a suitable organic solvent at room temperature.
Iodine-based reagentsCan be effective but may lead to lower yields compared to DDQ. beilstein-journals.orgVary depending on the specific reagent.
OxoneA potassium peroxymonosulfate salt, considered a greener oxidizing agent.Typically used in aqueous or mixed aqueous/organic solvent systems.

Advanced Synthetic Strategies for Benzodioxole-Quinone Systems

Beyond direct oxidation, more sophisticated methods have been developed to construct the benzodioxole-quinone core and its derivatives, offering advantages in terms of efficiency, diversity, and environmental impact.

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.govudayton.edu This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinoxaline derivatives, which share structural similarities with the target benzodioxole systems. nih.govudayton.edu The uniform and rapid heating provided by microwaves can enhance the efficiency of reactions such as nucleophilic aromatic substitutions and cross-coupling reactions, which are pivotal in building complex molecular architectures. nih.govfrontiersin.org

Multicomponent Reactions Incorporating 1,3-Diones or Related Moieties

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product that contains substantial portions of all the starting materials. mdpi.combeilstein-journals.org These reactions are characterized by their high atom economy and are powerful tools for generating molecular diversity. researchgate.net Strategies involving 1,3-dicarbonyl compounds have been employed to construct a wide array of heterocyclic systems. researchgate.net For instance, the Hantzsch dihydropyridine synthesis, an early example of an MCR, utilizes a 1,3-dicarbonyl compound. researchgate.net More contemporary MCRs often involve processes like Knoevenagel condensation followed by Michael addition and cyclization, providing access to complex scaffolds. nih.gov

Derivatization via Cycloaddition Reactions

Cycloaddition reactions offer a powerful method for constructing cyclic systems with high stereocontrol. The derivatization of quinone systems can be achieved through these reactions to generate novel heterocyclic structures. For example, [2+5] cycloaddition reactions have been utilized to synthesize 1,3-oxazepine-4,7-dione derivatives. neliti.comuokerbala.edu.iq This class of reaction, along with 1,3-dipolar cycloadditions, provides a versatile platform for creating diverse heterocyclic frameworks, including pyrazoline and oxazepine rings. scirp.orgpnrjournal.comorientjchem.orgresearchgate.net These methods are instrumental in expanding the chemical space around the benzodioxole-quinone core, allowing for the synthesis of a wide range of derivatives with potentially interesting properties.

Table 2: Advanced Synthetic Strategies for Benzodioxole-Quinone Systems
StrategyDescriptionAdvantages
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate chemical reactions. nih.govReduced reaction times, higher yields, and often solventless conditions. nih.govudayton.edu
Multicomponent Reactions (MCRs)Three or more reactants combine in a one-pot synthesis. mdpi.comHigh atom economy, efficiency, and rapid generation of molecular diversity. researchgate.net
Cycloaddition ReactionsFormation of cyclic compounds through the concerted or stepwise combination of two or more unsaturated molecules.High stereocontrol and access to complex heterocyclic systems like 1,3-oxazepine-4,7-diones. neliti.comuokerbala.edu.iqorientjchem.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for related structures)

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov Among these, the Suzuki-Miyaura coupling is a pivotal method for synthesizing a wide range of compounds, including derivatives of 1,3-benzodioxole (B145889). worldresearchersassociations.comlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

The synthesis of novel 1,3-benzodioxole derivatives has been successfully achieved using the Suzuki-Miyaura coupling. worldresearchersassociations.com In one synthetic route, (6-bromobenzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)methanol was used as a starting material to generate a triazole-substituted 1,3-benzodioxole core. worldresearchersassociations.com This bromide-containing intermediate was then coupled with various aryl boronic acids to produce a library of new derivatives. worldresearchersassociations.comresearchgate.net

The reaction conditions for these couplings were optimized, with key factors being the choice of catalyst, ligand, base, and solvent. worldresearchersassociations.comresearchgate.net A common catalytic system involves PdCl₂(PPh₃)₂ as the catalyst, PPh₃ as the ligand, and K₂CO₃ as the base. worldresearchersassociations.comresearchgate.net The choice of solvent was found to be critical, with dioxane providing superior yields compared to others like methanol, acetonitrile, or toluene. researchgate.net The efficiency of the coupling can be influenced by the electronic properties of the substituents on the arylboronic acid; electron-withdrawing groups can deactivate the aromatic ring and lead to lower yields. worldresearchersassociations.com

Below is a table summarizing the results of Suzuki-Miyaura coupling reactions between a 1,3-benzodioxole intermediate and various boronic acids.

EntryBoronic AcidProductYield (%)
13-isoxazolylboronic acid5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)isoxazole60%
28-quinolone boronic acid8-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)quinolone71%
32-thienylboronic acid2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)thiophene89%
42-furanylboronic acid2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)furan85%
52-(methylsulfonyl)phenylboronic acid1-((6-(2-(methylsulfonyl)phenyl)benzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole59%
69-phenanthreneboronic acid9-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d] worldresearchersassociations.comresearchgate.netdioxol-5-yl)phenanthrene33%

Data compiled from a study on the synthesis of new 1,3-benzodioxole derivatives. worldresearchersassociations.com

Benzylic Oxidation Routes for Benzodioxole Formation

Benzylic oxidation is a fundamental transformation in organic synthesis that targets the carbon atom adjacent to an aromatic ring (the benzylic position). mdpi.comlibretexts.org This reaction is particularly useful for functionalizing alkyl-substituted aromatic compounds, including derivatives of 1,3-benzodioxole. masterorganicchemistry.com Rather than forming the core benzodioxole ring structure, which is typically synthesized from catechol, this method introduces carbonyl or carboxyl groups onto an existing benzodioxole scaffold. masterorganicchemistry.comwikipedia.org

The reaction leverages the relative weakness of benzylic C-H bonds, which are susceptible to oxidation due to the stability of the intermediate benzylic radical or cation. libretexts.orgchemistrysteps.com Strong oxidizing agents, such as hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), are commonly used for this purpose. masterorganicchemistry.comchemistrysteps.com These harsh reagents can oxidize a primary or secondary alkyl side-chain on a benzodioxole ring all the way to a carboxylic acid. chemistrysteps.com A key requirement for this reaction to proceed is the presence of at least one hydrogen atom at the benzylic position. libretexts.orgchemistrysteps.com If the benzylic carbon is fully substituted, this oxidative degradation does not occur. libretexts.org

This transformation is synthetically valuable as it converts an ortho-, para-directing alkyl group into a meta-directing carboxyl group, which can be used to control the regioselectivity of subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com It also provides a route to substituted benzoic acids that cannot be prepared directly via Friedel-Crafts reactions. masterorganicchemistry.comchemistrysteps.com

More recent and milder methods for benzylic oxidation have also been developed, employing systems like NaClO/TEMPO/Co(OAc)₂ or using N-hydroxyphthalimide (NHPI) as an organocatalyst with a metal co-catalyst to achieve the synthesis of aromatic ketones from alkylarenes. nih.govorganic-chemistry.org

Mechanistic Investigations of Synthesis Pathways

The mechanism of benzylic oxidation hinges on the formation of highly reactive intermediates, specifically benzylic radicals and, in some cases, benzylic carbenium ions. masterorganicchemistry.combeilstein-journals.org The reactivity of the benzylic position is attributed to the resonance stabilization of these intermediates by the adjacent aromatic ring. libretexts.orgchemistrysteps.com

In many benzylic oxidations, such as those using KMnO₄ or radical halogenating agents like N-Bromosuccinimide (NBS), the initial and rate-determining step is the homolytic cleavage of a benzylic C-H bond. masterorganicchemistry.comchemistrysteps.com This process generates a benzylic radical. masterorganicchemistry.com This radical is not localized on the benzylic carbon; instead, the unpaired electron is delocalized across the aromatic system, which accounts for its significant stability compared to a typical alkyl radical. libretexts.orgchemistrysteps.com

An alternative mechanistic pathway can involve the formation of a benzylic cation (a type of carbenium ion). beilstein-journals.org This can occur through a single-electron transfer (SET) oxidation of the initially formed benzyl (B1604629) radical. beilstein-journals.org This cation is also resonance-stabilized and can be readily attacked by nucleophiles. For instance, in oxidations involving hypervalent iodine reagents, a proposed mechanism suggests the formation of a benzyl radical, which can then be trapped by other radical species or undergo further oxidation to a benzyl cation before reacting with a nucleophile like a carboxylic acid. beilstein-journals.org

Intramolecular cyclization reactions are crucial for the assembly of cyclic and polycyclic molecules, including complex heterocyclic systems containing the 1,3-benzodioxole moiety. thieme-connect.denih.gov These reactions involve the formation of a new ring by connecting two reactive centers within the same molecule.

One important class is free-radical cyclization. These reactions often proceed under mild, neutral conditions, making them suitable for sensitive substrates. thieme-connect.de The mechanism typically begins with the generation of a radical within the molecule. This radical can then add to an unsaturated group, such as an alkene or alkyne, elsewhere in the same molecule, forming a new carbon-carbon bond and a new ring. thieme-connect.de Transition metals like manganese(III) acetate (B1210297) are often used to mediate these oxidative free-radical cyclizations. thieme-connect.de For example, the one-electron oxidation of a substrate can generate a carbon-centered radical, which then undergoes cyclization. thieme-connect.de

Another type of intramolecular cyclization relevant to the synthesis of complex benzodioxole derivatives is the Fischer indolization reaction. This acid-catalyzed reaction has been used to synthesize chiral spiro[1,3-benzodioxole-methanocyclooct[b]indole] structures, demonstrating the application of intramolecular cyclization to build complex architectures on a benzodioxole framework. nih.gov Furthermore, intramolecular cyclizations of 1,4-diketones can be used to produce a variety of five-membered heterocyclic and carbocyclic compounds, representing a versatile strategy for building complex molecular frameworks. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 1,3 Benzodioxole 4,7 Dione

Redox Chemistry of the Quinone Moiety

The quinone structure is central to the redox properties of 1,3-Benzodioxole-4,7-dione, allowing it to participate in electron transfer reactions and redox cycling. This activity involves the reversible conversion between the quinone, semiquinone, and catechol forms.

This compound is the oxidized form of its corresponding catechol, 4,7-dihydroxy-1,3-benzodioxole. The formation of the quinone occurs through the oxidation of this catechol precursor, a process that can be facilitated by both enzymatic and chemical means. This transformation involves the removal of two electrons and two protons (a net dehydrogenation reaction). nih.gov

In biological systems, cytochrome P450 (P450) enzymes are known to catalyze the oxidation of various phenolic compounds, including estrogen catechols, into their respective quinone derivatives. fiu.edu These enzymes are part of a major metabolic pathway for xenobiotics and endogenous compounds. nih.govmdpi.com The general mechanism involves the activation of molecular oxygen by the heme iron center of the P450 enzyme, leading to the oxidation of the substrate. nih.gov While direct studies on this compound are limited, the oxidation of substituted catechols to o-quinones is a well-documented reaction pathway. marquette.eduuky.edu This process is critical as the conversion from a relatively stable catechol to a highly reactive quinone can generate reactive oxygen species (ROS). nih.gov

The reduction of the this compound quinone system proceeds in a stepwise manner via two single-electron transfers. The first electron transfer reduces the quinone (Q) to a semiquinone radical anion (SQ•−). The addition of a second electron fully reduces the semiquinone to the dianion of the corresponding catechol or hydroquinone (B1673460) (H₂Q).

This two-step reduction is a fundamental characteristic of quinone chemistry. The stability of the semiquinone intermediate can vary depending on factors such as pH and the presence of metal cations. nih.gov Under physiological conditions, the quinone can be reduced back to the hydroquinone, which can then be re-oxidized, setting the stage for redox cycling. nih.gov

Redox cycling is a key feature of quinone chemistry, involving the continuous interconversion between the quinone, semiquinone, and hydroquinone states. The quinone can be reduced to the semiquinone radical by cellular reductants. nih.gov Under aerobic conditions, this semiquinone radical can then transfer an electron to molecular oxygen to form the superoxide (B77818) radical anion (O₂•−) and regenerate the parent quinone. nih.gov

This process can be repeated, leading to the catalytic generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which can contribute to oxidative stress. nih.gov The semiquinone radical itself can also undergo disproportionation, where two radicals react to form one molecule of the quinone and one molecule of the hydroquinone. nih.gov The redox cycling potential is intrinsically linked to the electrophilic character of the quinone and its ability to accept electrons. nih.gov

Species Description Role in Redox Cycle
Quinone (Q) The fully oxidized state (this compound).Accepts an electron to initiate the cycle.
Semiquinone (SQ•−) A radical anion intermediate formed by a one-electron reduction of the quinone.Can reduce molecular oxygen to superoxide, regenerating the quinone.
Hydroquinone (H₂Q) The fully reduced state (4,7-dihydroxy-1,3-benzodioxole).Can be re-oxidized to the quinone, completing the cycle.

Nucleophilic and Electrophilic Reactivity

The electron-deficient nature of the quinone ring in this compound makes it a potent electrophile, susceptible to attack by various nucleophiles.

While the section heading refers to the dioxolone ring, it is important to clarify that this compound does not possess a carbonyl group within its dioxole ring. The primary sites for nucleophilic attack are the electrophilic carbon atoms of the quinone system. Specifically, the molecule behaves as an α,β-unsaturated carbonyl system, making it a classic Michael acceptor. wikipedia.orgmasterorganicchemistry.com

Nucleophiles can attack the quinone system in a 1,4-conjugate addition, also known as a Michael addition. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system. wikipedia.org For this compound, this would occur at the C5 or C6 positions. This type of reaction is common for quinones reacting with biological nucleophiles such as the thiol groups in cysteine residues of proteins. nih.gov

The strong electrophilic character of the quinone system is its most defining feature in terms of reactivity with nucleophiles. nih.govnih.gov The two electron-withdrawing carbonyl groups polarize the conjugated system, creating electron-deficient centers at the carbonyl carbons and the vinylic carbons (C5 and C6), making them susceptible to nucleophilic attack. nih.govmasterorganicchemistry.com

This reactivity allows quinones to form covalent bonds with a wide range of nucleophiles. The Michael addition is a primary mechanism through which quinones exert biological activity, often by forming adducts with cellular macromolecules. nih.gov The propensity of the quinone to act as a Michael acceptor is a direct consequence of its inherent electrophilicity. wikipedia.org

Nucleophile Type Example Reaction Type Product
Thiol Cysteine, Glutathione (B108866)Michael (1,4-Addition)Thioether-substituted hydroquinone
Amine Lysine (B10760008), DNA basesMichael (1,4-Addition)Amino-substituted hydroquinone
Hydroxide Water/OH⁻Michael (1,4-Addition)Hydroxy-substituted hydroquinone
Enolate Carbon nucleophileMichael (1,4-Addition)Carbon-carbon bond formation

Rearrangement and Fragmentation Reactions

The stability and transformation of the this compound framework are subject to specific conditions that can induce bond cleavage and structural reorganization.

While detailed studies on the chemical fragmentation of this compound are not extensively documented, insights can be drawn from the mass spectrometric analysis of related 1,3-benzodioxole (B145889) derivatives. nih.gov In such analyses, the fragmentation of the core structure is readily visualized. For this compound, the quinone functionality introduces specific cleavage pathways.

Key fragmentation mechanisms are predicted to involve:

Decarbonylation: Loss of one or two carbon monoxide (CO) molecules from the quinone ring is a common fragmentation pathway for quinonoid systems under energetic conditions.

Dioxole Ring Opening: Cleavage within the five-membered dioxole ring can occur, potentially leading to the loss of formaldehyde (B43269) (CH₂O).

Retro-Diels-Alder (RDA) Reaction: The cyclohexadienedione ring may undergo an RDA reaction, leading to the expulsion of a small, unsaturated molecule like acetylene.

These fragmentation patterns are primarily observed under mass spectrometry conditions, where high energy is used to ionize and break down the molecule for structural elucidation.

Intramolecular rearrangements involve the migration of atoms or groups within a molecule. For quinonoid systems, such as this compound, these reactions can be triggered by photochemical or thermal stimuli. For instance, related naphthoquinone compounds, when photoexcited, can undergo intramolecular proton transfer or hydrogen atom transfer to form transient intermediates like quinone methides, which then proceed through further cyclization or rearrangement pathways. acs.org The specific rearrangement pathways for this compound would depend on the substitution pattern and reaction conditions, but the quinone structure provides a reactive center for such transformations.

Radical Chemistry and Hydrogen Abstraction Processes

The radical chemistry of this compound is influenced by two primary structural features: the methylene (B1212753) bridge of the dioxole group and the electrophilic quinone ring.

Research on the parent compound, 1,3-benzodioxole, has shown that a hydrogen abstraction process can occur at the methylene-bridge carbon, resulting in the formation of a methylenedioxybenzene radical. chemicalbook.com This radical is a key intermediate in certain reactions.

In this compound, the quinone moiety introduces a distinct and dominant pathway for radical chemistry. Quinones are well-known oxidizing agents and can undergo reduction via single-electron transfer steps to form semiquinone radical anions. libretexts.org This process is often reversible and is a cornerstone of the biological and chemical activity of many quinones. libretexts.orgwikipedia.org Therefore, this compound can act as an electron acceptor to generate a stabilized semiquinone radical, which can then participate in subsequent radical reactions.

The two potential sites for radical formation are summarized below:

Structural FeatureRadical Formation ProcessResulting Species
Methylene Bridge (-CH₂-)Hydrogen AbstractionNeutral Carbon-centered Radical
Quinone Moiety (-C=O)Single-Electron ReductionSemiquinone Radical Anion

Reactivity in Polymerization Systems

The unique electronic and structural properties of 1,3-benzodioxole derivatives allow them to participate in polymerization reactions, often as key components of the initiating system.

The parent compound, 1,3-benzodioxole, has been identified as a viable co-initiator in photopolymerization systems, particularly for dental resins. chemicalbook.com In these systems, it can function as a hydrogen donor, likely through the abstraction of a hydrogen atom from its methylene bridge, to generate radicals that initiate the polymerization cascade. chemicalbook.com This makes it a promising alternative to conventional amine co-initiators. chemicalbook.com

For this compound, its role is more complex. While the methylene bridge is still present, the quinone structure itself is highly reactive. Quinones can act as photosensitizers, absorbing light and transferring energy to initiate polymerization. mdpi.com However, they are also known to act as polymerization inhibitors or retarders by scavenging radicals to form stable species, effectively quenching the polymerization process. google.com Therefore, the function of this compound in a specific polymerization system—whether as a co-initiator or an inhibitor—would depend critically on the other components of the system and the reaction conditions.

The chemical structure of a co-initiator profoundly impacts the efficiency and kinetics of polymerization. In the case of 1,3-benzodioxole, its ability to act as a hydrogen donor leads to an improved rate of polymerization and higher final monomer conversion in dental resin formulations. chemicalbook.com

The introduction of the 4,7-dione functionality dramatically alters the electronic properties of the benzodioxole ring system. The electron-withdrawing nature of the quinone moiety contrasts with the properties of the unsubstituted 1,3-benzodioxole. This structural change has a significant influence on its reactivity in polymerization.

The table below compares the structural features of 1,3-benzodioxole and this compound and their predicted influence on polymerization kinetics.

CompoundKey Structural FeatureElectronic NaturePredicted Role in PolymerizationExpected Impact on Kinetics
1,3-Benzodioxole Methylene (-CH₂-) bridgeHydrogen-donatingCo-initiatorIncreases polymerization rate and final conversion chemicalbook.com
This compound Quinone moietyElectron-accepting, radical scavengingCo-initiator, photosensitizer, or inhibitor/retarder google.comMay increase initiation rate under specific (e.g., photo) conditions but can also decrease the overall rate by terminating radical chains.

Structural Elucidation and Intermolecular Interaction Analysis

Advanced Crystallographic Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the molecular and crystal structure of a compound. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions.

For derivatives of 1,3-benzodioxole (B145889), SC-XRD studies have revealed key structural features. For instance, in the case of 1-(1,3-Benzodioxol-5-yl)pentan-1-one, the benzodioxole ring system is observed to be essentially planar. nih.gov Such planarity is a common feature in many benzodioxole-containing structures, suggesting that the fused ring system of 1,3-Benzodioxole-4,7-dione is also likely to be largely planar.

The bond lengths and angles within a molecule are dictated by the nature of the constituent atoms and the types of chemical bonds between them. In 1,3-benzodioxole derivatives, the bond lengths and angles generally fall within normal ranges for sp² and sp³ hybridized carbon and oxygen atoms.

Based on data from related structures, the anticipated bond lengths and angles for the 1,3-benzodioxole moiety of this compound are presented in the table below. It is important to note that the presence of the quinone functionality may introduce slight variations in the electron distribution and, consequently, in the bond parameters of the benzene (B151609) ring.

Bond/AngleExpected Value Range
C-C (aromatic)1.36 - 1.40 Å
C-O (dioxole)1.36 - 1.43 Å
O-C-O (dioxole)104 - 108°
C-C-C (aromatic)118 - 122°
Note: These values are generalized from related 1,3-benzodioxole structures and may vary for this compound.

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the 1,3-benzodioxole ring system, the five-membered dioxole ring can adopt different conformations.

In the structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, the five-membered 1,3-dioxole (B15492876) ring was found to exhibit an envelope conformation in one molecule of the asymmetric unit, while being almost planar in the other. um.edu.my This indicates that the energy barrier between different conformations can be low, and the observed conformation in the solid state may be influenced by crystal packing forces. The planarity of the benzodioxole system is a significant factor, with the dihedral angle between the benzene and dioxole rings being very small in many derivatives. nih.gov For this compound, a high degree of planarity is expected for the fused ring system.

Non-Covalent Interactions in Solid and Solution States

Non-covalent interactions, while weaker than covalent bonds, play a crucial role in determining the supramolecular architecture in the solid state and the behavior of molecules in solution. These interactions include hydrogen bonds, van der Waals forces, and dipole-dipole interactions.

Hydrogen bonding is a specific type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom and another nearby electronegative atom. In the context of 1,3-benzodioxole derivatives, C—H⋯O hydrogen bonds are commonly observed.

In the crystal structure of 1-(1,3-Benzodioxol-5-yl)pentan-1-one, weak intermolecular C—H⋯O hydrogen bonds link the molecules into chains. nih.gov Similar interactions are anticipated in the crystal packing of this compound, where the oxygen atoms of the carbonyl groups in the quinone ring can act as hydrogen bond acceptors. The presence of aromatic C-H groups provides potential hydrogen bond donors.

Interaction TypeDonorAcceptorPotential in this compound
C—H⋯OC-HO=CHigh

The this compound molecule possesses a significant dipole moment due to the presence of the electronegative oxygen atoms in both the dioxole and quinone moieties. This will lead to dipole-dipole interactions, where molecules align themselves to maximize electrostatic attraction.

Furthermore, π–π stacking interactions, a type of van der Waals force, are expected between the aromatic rings of adjacent molecules. Studies on 1,3-benzodioxole derivatives have shown the presence of π–π contacts between the dioxole and benzene rings of neighboring molecules, with centroid-centroid distances in the range of 3.7 to 3.9 Å. nih.govnih.gov These interactions are crucial in stabilizing the layered packing of aromatic molecules in the solid state.

Pi-Stacking Interactions (π-π interactions)

Pi-stacking interactions are a crucial non-covalent force in the crystal packing of aromatic compounds. In molecules containing the 1,3-benzodioxole moiety, these interactions are frequently observed. For instance, in the crystal structure of certain piperonal (B3395001) chalcone (B49325) derivatives, which feature the 1,3-benzodioxole ring, π-π interactions are noted between the benzodioxole rings of adjacent molecules, as well as between the benzodioxole and pyridine (B92270) rings, with mean distances of 3.945 Å and 3.962 Å, respectively semanticscholar.org.

For this compound, the electron-withdrawing nature of the two carbonyl groups significantly reduces the electron density of the aromatic ring. This feature would promote strong π-π stacking interactions with electron-rich aromatic systems. In a crystal of the pure compound, these interactions would likely manifest as offset or slipped-stack arrangements to minimize electrostatic repulsion between the electron-deficient rings. Key parameters used to characterize these interactions are provided in the table below.

Table 1: Typical Parameters Characterizing π-π Stacking Interactions

Parameter Description Typical Values
Centroid-to-Centroid Distance (R) The distance between the geometric centers of two interacting aromatic rings. 3.3 - 3.8 Å
Interplanar Distance (h) The perpendicular distance between the planes of the two aromatic rings. ~3.4 Å
Slip Distance (r) The horizontal displacement between the centroids of two parallel rings. Variable
Twist Angle (φ) The angle of rotation of one ring with respect to the other around the axis connecting the centroids. Variable

Note: These are generalized values; specific parameters depend on the exact molecular structure and crystal packing.

Computational Analysis of Intermolecular Forces

Computational chemistry provides powerful tools for dissecting the complex web of intermolecular forces that govern the solid-state architecture of molecular crystals.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional map of the space a molecule occupies, colored according to the nature and proximity of its intermolecular contacts mdpi.commdpi.com. From this surface, a two-dimensional "fingerprint plot" is generated, which summarizes all intermolecular contacts in the crystal crystalexplorer.net.

For a hypothetical crystal structure of this compound, the Hirshfeld surface analysis would be expected to reveal the following:

dnorm Surface: Red spots on the surface would indicate close intermolecular contacts, likely corresponding to C-H···O hydrogen bonds involving the carbonyl oxygens and aromatic hydrogens.

2D Fingerprint Plot: This plot graphically displays the frequency of different contact types. For this molecule, prominent features would be expected to correspond to H···O/O···H contacts (C-H···O bonds), H···H contacts (van der Waals forces), and C···C contacts (π-π stacking).

In a study of a related 1,3-benzoxathiol-2-one (B14798029) derivative, Hirshfeld analysis showed that H···H contacts were the most prominent, while C···H/H···C contacts were also significant nih.gov. This provides a reference for what might be observed for similar benzodioxole structures.

Table 2: Illustrative Example of Contact Contributions from Hirshfeld Surface Analysis for a Benzofuran Derivative

Contact Type Contribution to Hirshfeld Surface (%) Description
H···H 40.7% Represents general van der Waals interactions.
O···H / H···O 24.7% Corresponds to hydrogen bonding interactions.
C···H / H···C 16.1% Often associated with C-H···π interactions.
C···C 8.8% Indicates the presence of π-π stacking.

Data from a study on a 2,3-dihydro-1-benzofuran derivative, provided for illustrative purposes researchgate.net.

Calculation of Pairwise Interaction Energies

To quantitatively understand the forces driving crystal formation, the interaction energies between pairs of molecules can be calculated using high-level quantum chemistry methods rsc.orgresearchgate.net. These calculations can break down the total interaction energy into its constituent parts: electrostatic, polarization, dispersion, and exchange-repulsion.

Computational and Theoretical Chemistry of 1,3 Benzodioxole 4,7 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the geometric, electronic, and spectroscopic properties of molecules.

Electronic Structure and Reactivity Descriptors

These theoretical descriptors, derived from quantum chemical calculations, provide insight into the reactivity and kinetic stability of a molecule.

Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Electronegativity, Hardness, Softness)Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

These parameters are commonly calculated in computational studies of organic molecules to provide a quantitative basis for comparing their reactivity. researchgate.net

Without specific studies on 1,3-Benzodioxole-4,7-dione, no quantitative data for these properties can be provided.

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to predict and understand the reactive behavior of molecules. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the case of a molecule like this compound, an MEP surface would be expected to show distinct regions of charge distribution. The oxygen atoms of the two carbonyl (C=O) groups on the quinone ring would exhibit the most negative potential (typically colored red), indicating their high electron density and susceptibility to electrophilic attack. The oxygen atoms within the dioxole ring would also show negative potential, though likely less intense than the carbonyl oxygens. Conversely, the hydrogen atoms on the aromatic ring and the methylene (B1212753) (-CH2-) protons of the dioxole group would display positive potential (typically colored blue), marking them as sites for potential nucleophilic interaction. Such maps are invaluable for predicting intermolecular interactions and the initial steps of reaction mechanisms. The use of MEP as a general and versatile measure for substituent effects has been demonstrated through extensive density functional theory (DFT) calculations, which show a robust linear correlation between the electrostatic potential and substituent parameters. rsc.org

Analysis of Charge Transfer Interactions

Intramolecular charge transfer (ICT) is a fundamental electronic process in molecules that possess both electron-donating and electron-accepting moieties. The this compound structure inherently contains an electron-donating 1,3-benzodioxole (B145889) unit fused to an electron-accepting quinone ring. This arrangement facilitates significant ICT upon electronic excitation.

Computational studies, particularly those analyzing frontier molecular orbitals (HOMO and LUMO), are essential for characterizing these interactions.

HOMO (Highest Occupied Molecular Orbital): In derivatives of this class, the HOMO is typically localized on the electron-rich 1,3-benzodioxole portion of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is generally centered on the electron-deficient quinone moiety.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is a key indicator of ICT potential. A smaller energy gap suggests that the electronic transition, and thus charge transfer, can occur more readily. researchgate.net DFT calculations on various organic charge-transfer complexes confirm that the analysis of HOMO-LUMO surfaces is a standard method for understanding these electronic transitions. uobaghdad.edu.iq The strength of this charge transfer can be modulated by the properties of the solvent and the specific stereochemistry of the molecule. nih.gov

Spectroscopic Property Predictions

Computational methods are widely used to predict and interpret the spectroscopic behavior of molecules, including UV-Vis absorption, fluorescence, and the influence of the solvent environment.

UV-Vis Absorption and Fluorescence Properties

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra of molecules. mdpi.com For 1,3-benzodioxole derivatives, these calculations can identify the primary electronic transitions, which are often characterized as π→π* transitions involving the aromatic system and possess significant charge-transfer character.

While this compound itself is not noted for strong fluorescence, certain derivatives have been designed to be highly fluorescent. For example, studies on peptide models incorporating the 1,3-benzodioxole skeleton have shown that a rigid, coplanar conformation can lead to strong fluorescence emission, demonstrating the potential for creating emissive materials from this scaffold.

Excited State Dipole Moment Calculations

A molecule's dipole moment can change significantly upon absorption of a photon and transition to an excited state. This change is particularly pronounced in molecules with strong ICT character. Computational chemistry provides tools to estimate both the ground-state (μ_g) and excited-state (μ_e) dipole moments.

For a representative 1,3-benzodioxole derivative, (E)-1-(4-hydroxypiperidin-1-yl)-3-(7- methoxybenzo[d] researchgate.netresearchgate.netdioxol-5-yl)prop-2-en-1-one (E47MBD1), studies have shown that the excited state dipole moment is substantially greater than the ground state dipole moment. researchgate.netsemanticscholar.org This finding, derived from both DFT calculations and analysis of solvatochromic data, indicates a significant redistribution of electron density and an increase in the molecule's polarity in the excited state. researchgate.netsemanticscholar.org

PropertyDescriptionImplication for 1,3-Benzodioxole Derivatives
Ground-State Dipole Moment (μ_g) The permanent dipole moment of the molecule in its lowest energy electronic state.Calculated using methods like DFT. researchgate.netsemanticscholar.org
Excited-State Dipole Moment (μ_e) The dipole moment of the molecule after absorbing a photon and reaching an excited electronic state.Estimated from solvatochromic shifts or calculated directly. researchgate.netsemanticscholar.org
Relationship (μ_e > μ_g) The excited state is more polar than the ground state.Indicates a significant intramolecular charge transfer upon excitation. researchgate.netsemanticscholar.org

Solvatochromic Behavior Studies

Solvatochromism refers to the change in a substance's color—and more broadly, its absorption or emission spectra—when dissolved in different solvents of varying polarity. This phenomenon is a direct consequence of differential solvation of the ground and excited states.

Studies on the derivative E47MBD1 have demonstrated positive solvatochromism, where the UV-Vis absorption and fluorescence emission peaks shift to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. researchgate.net This behavior is characteristic of molecules where the excited state is more polar than the ground state (μ_e > μ_g). The polar solvent molecules stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the electronic transition. researchgate.net

The solvatochromic shifts are often analyzed using theoretical models like the Lippert-Mataga, Bakhshiev, or Kawski-Chamma-Viallet equations, which correlate the spectral shifts with solvent polarity functions. These analyses allow for the quantitative estimation of the change in dipole moment upon excitation. researchgate.netsemanticscholar.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's chemical structure with its biological or chemical activity. Computational chemistry plays a pivotal role in modern SAR by calculating molecular descriptors that can predict activity.

For the 1,3-benzodioxole class, SAR studies have been conducted for various applications, including antitumor and corrosion inhibition activities. researchgate.netresearchgate.net

Antitumor Activity: A series of 1,3-benzodioxole derivatives were synthesized and evaluated for in vitro antitumor activity, with some compounds showing significant growth inhibitory effects against numerous human tumor cell lines. researchgate.net

Corrosion Inhibition: Theoretical studies have used quantum chemical calculations and QSAR to investigate the efficiency of 1,3-benzodioxole derivatives as corrosion inhibitors. These studies correlate descriptors like HOMO and LUMO energies, the HOMO-LUMO gap (ΔE), and dipole moment with inhibition efficiency. A lower ΔE and higher dipole moment are often associated with better performance, as they facilitate stronger adsorption onto the metal surface. researchgate.net

These studies underscore how computational descriptors can be used to rationally design new 1,3-benzodioxole derivatives with enhanced or targeted activities, providing a predictive framework that can guide synthetic efforts. researchgate.netresearchgate.net

Derivative ClassStudied ActivityKey Computational DescriptorsReference
Substituted 1,3-BenzodioxolesAntitumorVaried based on substituents researchgate.net
1,3-Benzodioxole-TriazolesVarious Biological ActivitiesN/A (Synthesis focused) worldresearchersassociations.com
General 1,3-BenzodioxolesCorrosion InhibitionE_HOMO, E_LUMO, ΔE, Dipole Moment researchgate.net
Benzothiazoles with 1,3-BenzodioxoleAntimicrobial/AnticancerE_HOMO, E_LUMO, Heat of Formation researchgate.net

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for developing mathematical models that correlate the chemical structure of a compound with its biological activity. For compounds like this compound, QSAR models can provide mechanistic insights into their interactions with biological targets.

Although a specific QSAR model for this compound is not documented in the provided search results, the methodology is widely applied to similar structures. For instance, QSAR studies on quinolone antibacterials have shown that their in vitro activity is strongly dependent on the electrotopological state (E-state) indexes for specific atoms, suggesting the importance of electrostatic interactions and hydrogen bonding with the target receptor. researchgate.net Similarly, 3D-QSAR studies on pyrimido-isoquinolin-quinone derivatives identified that steric, electronic, and hydrogen-bond acceptor properties are key contributors to their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

For a hypothetical QSAR study on this compound and its derivatives, the following steps would be typical:

Data Collection : A series of this compound analogues with measured biological activities (e.g., IC50 values against a cancer cell line) would be compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, would be calculated. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors.

Model Development : Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation : The predictive power and robustness of the developed QSAR model would be rigorously validated using internal (e.g., leave-one-out cross-validation) and external validation techniques. nih.govnih.gov

Such a model could reveal which structural features of the this compound scaffold are crucial for its biological function, thereby providing insights into its mechanism of action and guiding the design of more potent analogues.

Correlation of Electronic Properties with Reactivity and Biological Function

The electronic properties of a molecule are fundamental to its chemical reactivity and, consequently, its biological function. The this compound structure combines an electron-rich 1,3-benzodioxole ring system with an electron-withdrawing quinone moiety, creating a unique electronic profile that dictates its interactions.

The dioxole ring is known to be electron-rich due to the presence of two oxygen atoms, which can donate electron density into the aromatic system, facilitating certain chemical reactions. chemicalbook.com Conversely, the quinone ring is an electrophilic system, known for its ability to participate in redox cycling and Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins. researchgate.net This dual nature suggests a complex reactivity profile.

Computational methods like Density Functional Theory (DFT) are used to calculate key electronic properties:

HOMO and LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygens of the quinone moiety would be expected to be regions of high negative potential, capable of acting as hydrogen bond acceptors.

The reactivity of quinones is often linked to their biological activity. For example, the cytotoxicity of many quinone-containing anticancer agents is attributed to their ability to generate reactive oxygen species (ROS) through redox cycling or to form covalent adducts with essential proteins and DNA. nih.gov The specific electronic properties of this compound, influenced by its heterocyclic nature, would modulate this reactivity and its resulting biological effects.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein or enzyme.

Elucidation of Specific Ligand-Protein Interactions

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for molecular recognition and biological activity. Key interactions include:

Hydrogen Bonds : These are formed between hydrogen bond donors (like -NH or -OH groups) and acceptors (like carbonyl oxygens or nitrogen atoms). The carbonyl oxygens of the quinone moiety in this compound would be prime candidates for forming hydrogen bonds with amino acid residues like arginine, lysine (B10760008), or serine in a protein's active site. acs.org

Hydrophobic Interactions : These occur between nonpolar regions of the ligand and the protein. The benzene (B151609) ring portion of the 1,3-benzodioxole core would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and phenylalanine.

π-π Stacking : The aromatic ring of the benzodioxole system can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Computational studies on heterocyclic quinones have demonstrated the importance of such interactions. For example, the quinone moiety of anthraquinone (B42736) derivatives was observed to form critical hydrogen bonds with the hinge region residue Ala213 in Aurora Kinase A. acs.org The analysis of these interactions provides a rational basis for understanding why a ligand binds to a specific target and how its structure could be modified to improve that binding.

Investigation of Binding Modes and Conformational Changes upon Binding

The binding mode describes the precise 3D orientation and conformation of the ligand within the receptor's binding site. Docking studies can predict multiple possible binding modes, which are then ranked by their scores.

Furthermore, advanced techniques like molecular dynamics (MD) simulations can be used to investigate the dynamic behavior of the ligand-protein complex over time. MD simulations can reveal:

Stability of the Binding Pose : Whether the predicted binding mode from docking is stable over a period of nanoseconds.

Conformational Changes : How the protein and/or the ligand may change their shape to achieve an optimal fit (a concept known as "induced fit").

Role of Water Molecules : The role of water molecules in mediating interactions at the binding interface.

For example, MD simulations of heterocyclic anthraquinone derivatives bound to Aurora Kinase A showed that specific hydrogen bonds were maintained for the majority of the simulation time, reaffirming their importance for stable binding. acs.org Such studies provide a more realistic and dynamic picture of the molecular recognition process than static docking poses alone.

Mechanisms of Biological Activity Modulated by 1,3 Benzodioxole 4,7 Dione and Its Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 1,3-benzodioxole (B145889) have been shown to inhibit a range of enzymes, playing a crucial role in their biological effects. The following sections detail the mechanisms of inhibition for specific enzymes.

Histone Deacetylase (HDAC) Inhibition and Binding Interactions

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histone and non-histone proteins. The aberrant expression of HDACs is associated with carcinogenesis, making them a key target in cancer therapy.

Derivatives of 1,3-benzodioxole, particularly propargyl ether derivatives, have been investigated as novel HDAC inhibitors. Computational studies, including molecular docking, have been employed to understand their binding interactions with HDAC enzymes, such as HDAC-1. These studies revealed that the propargyl ether group of the benzodioxole derivative can act as a zinc-binding group, interacting with the Zn2+ cofactor in the active site of the HDAC-1 enzyme. This interaction is further stabilized by strong hydrophobic interactions between the compound and the enzyme.

A study on 1,3-benzodioxole propargyl ether derivatives identified two compounds, compound 7 and compound 9, with higher binding scores to the HDAC-1 enzyme than some approved drugs like SAHA, TSA, and VPA. This suggests a strong inhibitory potential.

Table 1: Binding Scores of 1,3-Benzodioxole Propargyl Ether Derivatives with HDAC-1

CompoundBinding Score
Compound 7Higher than SAHA, TSA, VPA
Compound 9Higher than SAHA, TSA, VPA
SAHA (approved drug)Reference
TSA (approved drug)Reference
VPA (approved drug)Reference

Binding scores are indicative of the binding affinity, with more negative or higher scores (depending on the scoring algorithm) suggesting stronger binding.

Thioredoxin Reductase (TrxR) Inhibition and Oxidative Stress Induction

The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a major antioxidant system in cells, crucial for maintaining redox homeostasis. Cancer cells often exhibit an upregulated Trx system to counteract the high levels of reactive oxygen species (ROS) produced during rapid proliferation. Therefore, inhibiting TrxR is a promising strategy for cancer therapy.

Derivatives of 1,3-benzodioxole have been shown to inhibit the thioredoxin system, leading to the induction of oxidative stress and subsequent apoptosis in cancer cells. For instance, 1,3-benzodioxole derivatives conjugated with arsenical precursors have demonstrated potent anti-proliferative effects by inhibiting TrxR. This inhibition disrupts the cellular redox balance, leading to an accumulation of ROS and triggering programmed cell death.

The quinone moiety present in 1,3-benzodioxole-4,7-dione is significant, as quinoid compounds are known to interact with and inhibit TrxR. The mechanism can be complex, involving the quinone acting as a substrate, an inhibitor, or conferring NADPH oxidase activity to the enzyme, which further generates oxidative stress. Some quinones have been identified as mechanism-based inhibitors of TrxR, where the enzyme metabolizes the quinone, leading to time-dependent and irreversible inhibition.

Table 2: In Vitro Anti-proliferative Activity (IC50) of a 1,3-Benzodioxole Derivative Conjugated with an Arsenical Precursor (MAZ2) in Cancer Cell Lines

Cell LineIC50 (µM)
4T1Data not specified
Other cancer cell linesData not specified

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. Inhibiting this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.

Several 1,3-benzodioxole derivatives have been evaluated for their inhibitory activity against α-amylase. A study investigating a series of benzodioxole aryl acetic acid and aryl acetate (B1210297) derivatives found that many of these compounds exhibited potent α-amylase inhibition, with some being more effective than the standard anti-diabetic drug, acarbose. Molecular docking studies suggest that these compounds interact with key catalytic residues in the active site of the α-amylase enzyme, such as E233 and H201, leading to their inhibitory effect. The presence of a carboxylic acid group, the benzodioxole ring itself, and halogen or methoxy (B1213986) substitutions on the aryl ring were identified as important features for potent anti-amylase activity. nih.gov

Table 3: Alpha-Amylase Inhibitory Activity of Selected 1,3-Benzodioxole Derivatives

CompoundIC50 (µg/mL)
4f (aryl acetic acid derivative)1.11
4b (aryl acetic acid derivative)1.25
Acarbose (standard drug)6.47

Lower IC50 values indicate greater inhibitory potency. nih.gov

Cholinesterase (AChE, BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that hydrolyze the neurotransmitter acetylcholine, playing a crucial role in cholinergic neurotransmission. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

While direct studies on this compound are limited, research on related benzodioxole derivatives has shown potential for cholinesterase inhibition. A patent has disclosed a new class of benzodioxole derivatives with acetylcholinesterase inhibitory activity for the potential treatment of Alzheimer's disease. google.com Furthermore, a study on a new thiadiazole-benzodioxole derivative reported an IC50 value of 0.114±0.005 µM against AChE. researchgate.net Chalcones containing a 1,3-benzodioxine moiety (structurally similar to 1,3-benzodioxole) have also been shown to inhibit AChE, with IC50 values in the micromolar range. nih.gov

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of a Thiadiazole-Benzodioxole Derivative

CompoundIC50 against AChE (µM)
Thiadiazole-benzodioxole derivative (4a)0.114±0.005
Donepezil (reference drug)0.0201±0.0014

Lower IC50 values indicate greater inhibitory potency. researchgate.net

Modulation of Metabolic Pathways through Enzyme Interaction

The 1,3-benzodioxole moiety is known to interact with various metabolic enzymes, particularly the cytochrome P450 (CYP450) family of enzymes. These enzymes are central to the metabolism of a wide range of endogenous and exogenous compounds. The interaction of 1,3-benzodioxole derivatives with CYP450 enzymes can lead to the inhibition of their activity. nih.govnih.gov This inhibition is often due to the formation of a carbene intermediate from the methylene (B1212753) bridge of the benzodioxole ring, which then binds to the heme iron of the cytochrome P450, forming a metabolic-inhibitory complex. researchgate.net

This modulation of metabolic pathways has significant implications. For example, the inhibition of CYP450 enzymes can alter the metabolism of co-administered drugs, a phenomenon known as a drug-drug interaction. This property has been exploited in the development of insecticide synergists, where 1,3-benzodioxole derivatives enhance the potency of insecticides by inhibiting their metabolic degradation in insects. chemicalbook.com

Interaction with Cellular and Molecular Targets

Beyond direct enzyme inhibition, 1,3-benzodioxole derivatives interact with other cellular and molecular targets to exert their biological effects.

One notable example is the interaction of certain 1,3-benzodioxole derivatives with the auxin receptor TIR1 (Transport Inhibitor Response 1) in plants. A series of N-(benzo[d] nih.govacs.orgdioxol-5-yl)-2-(one-benzylthio) acetamides were designed as auxin receptor agonists. frontiersin.orgnih.govresearchgate.net Molecular docking studies revealed that these compounds have a strong binding ability with TIR1, suggesting they can mimic the action of the natural plant hormone auxin, promoting root growth. frontiersin.orgnih.govresearchgate.net

Furthermore, some 1,3-benzodioxole derivatives have been identified as potent tubulin binders. tandfonline.com Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to mitotic arrest and exhibiting antimitotic and cytotoxic effects against cancer cells. tandfonline.com

The ability of 1,3-benzodioxole derivatives to induce oxidative stress, as discussed in the context of TrxR inhibition, is another critical interaction with cellular components. The resulting increase in reactive oxygen species can damage cellular macromolecules and trigger apoptotic signaling pathways. nih.gov

Auxin Receptor Agonism (e.g., TIR1) and Signaling Pathway Enhancement

Certain derivatives of 1,3-benzodioxole have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1), a key component in the plant hormone signaling pathway that governs growth and development. researchgate.netnih.gov Auxins typically work by promoting the interaction between TIR1 and Aux/IAA transcriptional repressor proteins, leading to the degradation of the latter and the activation of auxin-responsive genes. nih.gov

A series of synthesized N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides has demonstrated significant auxin-like activity. researchgate.netnih.gov One notable compound from this series, designated K-10, was found to be a novel auxin receptor agonist that promotes root growth in plants like Arabidopsis thaliana and Oryza sativa. researchgate.net

Mechanistic studies revealed that K-10 is recognized by the TIR1 receptor, thereby enhancing auxin signaling responses. researchgate.netnih.gov Morphological investigations using auxin-related mutants confirmed that the physiological functions of K-10 are mediated through the TIR1 pathway. researchgate.net Furthermore, K-10 was shown to significantly increase the transcriptional activity of the auxin-response reporter DR5:GUS. nih.gov Molecular docking analyses provided a quantitative basis for this activity, showing that K-10 has a stronger binding affinity for TIR1 than the natural auxin, 1-naphthylacetic acid (NAA). researchgate.netnih.govfrontiersin.org This enhanced binding is believed to result in a more robust activation of the auxin signaling cascade. frontiersin.org

CompoundBinding Energy with TIR1 (kJ mol⁻¹)
K-10-8.62
NAA-7.67

Table 1: Comparative molecular docking analysis of the binding energy of the 1,3-benzodioxole derivative K-10 and the natural auxin NAA with the TIR1 receptor. The lower binding energy of K-10 indicates a greater affinity for the receptor.

Interference with Microtubule Assembly (e.g., Tubulin Protein Inhibition)

Derivatives of 1,3-benzodioxole have also been characterized as potent inhibitors of microtubule assembly, a critical process for cell division, intracellular transport, and the maintenance of cell shape. nih.govyoutube.com Microtubules are dynamic polymers of α- and β-tubulin protein heterodimers. youtube.com Compounds that interfere with their assembly or disassembly are known as antimitotic agents and have significant applications in cancer therapy. nih.gov

A specific class of synthetic compounds, derivatives of 6-benzyl-1,3-benzodioxole, demonstrates significant antimitotic activity by inhibiting the polymerization of tubulin. nih.gov The mechanism of action involves competitive inhibition of colchicine (B1669291) binding to tubulin. nih.gov By binding to the colchicine site on β-tubulin, these compounds are thought to induce a conformational change in the tubulin dimer, making it unable to polymerize into straight protofilaments, thus preventing microtubule formation. nih.govnih.gov

Structure-function studies have elucidated key structural features required for this antitubulin activity. nih.gov

Structural FeatureImpact on Activity
Intact dioxole ringRequired for maximum activity
Methoxy or ethoxy group at position 5Required for maximum activity
Para-methoxy group on the benzyl (B1604629) moiety at position 6Required for maximum activity
Additional methoxy groups on the benzyl substituentMajor reduction in activity

Table 2: Structure-activity relationship for the antitubulin activity of 6-benzyl-1,3-benzodioxole derivatives. Specific substitutions are critical for potent inhibition of microtubule assembly.

Modulation of Cellular Processes Critical for Proliferation (mechanistic insights)

The ability of 1,3-benzodioxole derivatives to modulate cellular proliferation is multifaceted, extending beyond microtubule inhibition. Certain derivatives have been shown to exhibit broad-spectrum anti-proliferation efficiency against various cancer cell lines. nih.gov

One mechanistic approach involves conjugating the 1,3-benzodioxole moiety with other active compounds, such as arsenicals. nih.govnih.gov In one study, 1,3-benzodioxole and its metabolic derivatives were conjugated with arsenical precursors. These conjugates demonstrated enhanced anti-proliferative effects by inhibiting the thioredoxin (Trx) system, a key antioxidant system often over-expressed in cancer cells. nih.gov By inhibiting the Trx system, these compounds induce significant oxidative stress, leading to an accumulation of reactive oxygen species (ROS) that triggers apoptosis (programmed cell death). nih.gov

Research has identified specific conjugates, such as MAZ2, that show highly effective inhibition against multiple cancer cell lines with high selectivity between cancerous and normal cells. nih.gov The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Other studies on benzodioxole-based thiosemicarbazone derivatives have also identified compounds with potent cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. researchgate.net

CompoundCell LineIC50 (µM)
MAZ2Molm-13 (Leukemia)< 1
MAZ2K562 (Leukemia)< 1
MAZ2NB4 (Leukemia)< 1
MAZ24T1 (Breast Cancer)< 1
Compound 5 (thiosemicarbazone deriv.)A549 (Lung Cancer)10.67 ± 1.53
Compound 5 (thiosemicarbazone deriv.)C6 (Glioma)4.33 ± 1.04

Table 3: Anti-proliferative activity (IC50 values) of selected 1,3-benzodioxole derivatives against various cancer cell lines. nih.govresearchgate.net These values highlight the potent cytotoxic effects of these compounds.

Antioxidant Activity Mechanisms

Radical Scavenging Properties

Many 1,3-benzodioxole derivatives exhibit antioxidant activity through their ability to scavenge free radicals. nih.govmdpi.com Free radicals are highly reactive species with unpaired electrons that can cause oxidative damage to cells, contributing to various diseases. mdpi.com Antioxidants can neutralize these radicals by donating a hydrogen atom or an electron, thereby forming a stable, non-reactive species. mdpi.comnih.gov

The radical scavenging potential of these compounds is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. mdpi.comresearchgate.net DPPH is a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, loses its deep violet color, allowing for spectrophotometric quantification of the scavenging activity. mdpi.comijcmas.com The activity is often expressed as an IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.govresearchgate.net

A newly isolated 1,3-benzodioxole derivative, Hypecoumic acid, demonstrated moderate antioxidative activity in a DPPH-scavenging assay. nih.govmdpi.comresearchgate.net

CompoundDPPH Scavenging IC50 (µM)
Hypecoumic acid (1)86.3 ± 0.2
Coptisine (3)252.6 ± 2.1
Protopine (2)345.2 ± 1.3
Cryptopine (4)430.1 ± 1.6

Table 4: Antioxidant activity of Hypecoumic acid and other isolated compounds as determined by the DPPH radical scavenging assay. mdpi.com A lower IC50 value indicates more potent radical scavenging activity.

Role in Redox Cycling as Antioxidants

The antioxidant mechanism of 1,3-benzodioxole derivatives can also involve redox cycling. This process entails the compound participating in a cycle of reduction and oxidation reactions. In its role as an antioxidant, the benzodioxole derivative can be oxidized to neutralize a reactive oxygen species (ROS). The resulting oxidized form of the compound can then be regenerated back to its active, reduced form by cellular reducing agents like glutathione (B108866) (GSH), allowing it to scavenge more radicals.

While the primary antioxidant mechanism is often direct radical scavenging, the ability of the phenoxy radical, formed after hydrogen donation, to be stabilized and subsequently reduced is a key aspect of their function. The stability of this radical prevents the antioxidant from becoming a pro-oxidant. The redox potential of the compound is crucial; it must be low enough to reduce oxidizing radicals but not so low that it reduces other essential biological molecules, such as oxygen, which would lead to the production of superoxide (B77818) radicals. The conjugation of 1,3-benzodioxole derivatives with arsenicals to inhibit the thioredoxin system is an example of modulating cellular redox homeostasis, which, while inducing oxidative stress in cancer cells, highlights the redox-active nature of the benzodioxole scaffold. nih.gov

Structural Features Conferring Antioxidant Capacity

The antioxidant capacity of 1,3-benzodioxole derivatives is intrinsically linked to their molecular structure. Key features that influence this activity include the nature and position of substituents on the aromatic ring and the integrity of the dioxole ring itself.

Phenolic Hydroxyl Groups: The most critical feature for radical scavenging in many phenolic antioxidants is the presence of a hydroxyl (-OH) group directly attached to the aromatic ring. mdpi.com The hydrogen atom of this group can be easily donated to a free radical, and the resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system. While the parent 1,3-benzodioxole structure lacks a free hydroxyl group, many of its biologically active derivatives are hydroxylated or methoxylated.

Electron-Donating Groups: Substituents that donate electrons to the aromatic ring, such as methoxy (-OCH3) and hydroxyl (-OH) groups, can increase antioxidant activity. mdpi.com These groups enhance the stability of the phenoxy radical formed after hydrogen donation and lower the bond dissociation energy (BDE) of the O-H bond, making the hydrogen atom easier to abstract by a radical. mdpi.com

The Dioxole Ring: The methylenedioxy bridge (the -O-CH2-O- group) itself influences the electronic properties of the attached benzene (B151609) ring. It acts as an electron-donating group, increasing the electron density on the aromatic ring and thereby supporting the stabilization of radical species. This electronic contribution is fundamental to the antioxidant and radical-trapping capabilities of compounds within this class. chemrxiv.org

Applications in Advanced Materials and Chemical Sciences

Organic Electronics and Photonic Materials

While direct applications of 1,3-Benzodioxole-4,7-dione in this area are not extensively documented, the principles of molecular design in organic electronics provide a framework for its potential utility.

There is currently limited publicly available research detailing the specific utilization of this compound in conjugated systems for electronic applications.

Specific research on the integration of this compound into organic electronic devices is not widely available in public literature.

Polymer Chemistry and Materials Science

The reactivity of the benzodioxole ring system has been leveraged in polymer chemistry, particularly in the initiation of polymerization reactions.

Research has primarily focused on the parent compound, 1,3-benzodioxole (B145889) (BDO), as a potential co-initiator in photopolymerization systems, particularly for dental resin composites. chemicalbook.comnih.gov These systems often utilize a photosensitizer, such as camphorquinone (B77051) (CQ), which absorbs light and initiates the polymerization of monomers like urethane (B1682113) dimethacrylate (UDMA) and triethylene glycol dimethacrylate (TEGDMA). nih.gov

The role of the co-initiator is crucial for the formation of free radicals needed to start the polymerization chain reaction. nih.gov It is believed that a hydrogen abstraction process can occur from the methylene-bridge carbon of the benzodioxole compound, forming a methylenedioxybenzene radical. chemicalbook.com This radical can then initiate the polymerization process.

Studies have shown that using 1,3-benzodioxole as a co-initiator can significantly improve the rate of polymerization and the final double bond conversion when compared to systems with camphorquinone alone. chemicalbook.com In some cases, the performance of BDO as a co-initiator is comparable to that of conventional amine-based co-initiators. nih.gov

Table 1: Comparison of Polymerization Performance

Co-initiator System Final Double Bond Conversion (DC) Mechanical Properties Reference
CQ / BDO Improved rate and high final DC Similar modulus and glass transition temperature to conventional systems chemicalbook.comnih.gov
CQ / Amine High final DC Standard for dental composites nih.gov
CQ alone Lower rate and final DC Sub-optimal for many applications chemicalbook.com

The biocompatibility of benzodioxole derivatives makes them a promising alternative to traditional amine co-initiators in biomedical applications like dental resins. chemicalbook.comnih.gov

There is currently a lack of specific research in publicly available sources on the use of this compound as a monomer for creating polymers with tunable properties.

Publicly accessible research does not currently detail the specific development of redox polymers using this compound.

Building Blocks in Complex Organic Synthesis

The 1,3-benzodioxole moiety is a significant structural motif in a wide array of organic molecules and serves as a versatile building block in the synthesis of complex chemical entities. chemicalbook.com Its rigid, bicyclic framework and the electronic nature of the methylenedioxy bridge make it a valuable precursor in the construction of diverse molecular architectures, particularly in the pharmaceutical and agrochemical industries.

While the broader 1,3-benzodioxole scaffold is extensively utilized, specific applications and detailed synthetic methodologies for this compound are not as widely documented in readily available scientific literature. However, the inherent reactivity of the quinone system suggests its potential as a dienophile in Diels-Alder reactions and as a Michael acceptor, opening avenues for the synthesis of complex polycyclic systems.

Precursors for Bioactive Molecules

The 1,3-benzodioxole nucleus is a key pharmacophore found in numerous biologically active compounds. researchgate.net Its derivatives have been explored for a range of therapeutic applications, including anticancer, antimicrobial, and schistosomicidal activities. nih.govnih.govnih.gov The synthesis of novel peptidyl and other derivatives containing the 1,3-benzodioxole system has been a subject of significant research. nih.govresearchgate.net

For instance, a series of 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines. researchgate.netnih.gov One notable example is 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, which demonstrated significant growth inhibitory activity at low concentrations. nih.gov Furthermore, new 1,3-benzodioxole derivatives have shown promising in vitro schistosomicidal activity, with some compounds causing significant damage to the tegument of adult Schistosoma mansoni worms. nih.gov

The synthetic utility of the 1,3-benzodioxole scaffold is further highlighted by its use in the preparation of amino acid-containing side chains, leading to compounds with potential antioxidant and antibacterial properties. researchgate.net These examples underscore the importance of the 1,3-benzodioxole core as a starting point for the development of new therapeutic agents. While specific examples utilizing this compound as a direct precursor for bioactive molecules are not extensively reported, the quinone functionality offers reactive sites for further chemical modifications to generate novel, potentially bioactive structures.

Table 1: Examples of Bioactive Molecules Derived from 1,3-Benzodioxole

Compound ClassStarting MaterialBiological Activity
Peptidyl derivativesSafrole (containing 1,3-benzodioxole unit)Antitumour, Antimicrobial nih.gov
Acetic acid derivatives1,3-Benzodioxole scaffoldAntitumour nih.gov
Amino-acyl derivativesSafroleAntioxidant, Antibacterial researchgate.net
Thiazolidinone derivatives1,3-Benzodioxole scaffoldSchistosomicidal nih.gov

Intermediates for Substituted Methylenedioxybenzene Products

1,3-Benzodioxole serves as a crucial intermediate in the synthesis of a variety of substituted methylenedioxybenzene products. chemicalbook.com These products find applications in diverse fields, including the fragrance and pesticide industries. The continuous acylation of 1,3-benzodioxole is an important industrial process for producing key intermediates. nih.gov

A significant application is in the synthesis of insecticide synergists. chemicalbook.com The 1,3-benzodioxole core is also a precursor to important fragrances. nih.gov The synthesis of these commercially valuable products often involves electrophilic substitution reactions on the electron-rich aromatic ring of the 1,3-benzodioxole nucleus.

The Suzuki-Miyaura coupling reaction has been effectively employed to synthesize new 1,3-benzodioxole derivatives, demonstrating the versatility of this scaffold in forming carbon-carbon bonds and accessing a wide range of substituted products. worldresearchersassociations.comresearchgate.net These synthetic strategies allow for the introduction of various functional groups onto the benzodioxole ring, leading to a diverse library of compounds with different properties and applications.

Although direct evidence for the use of this compound as an intermediate for substituted methylenedioxybenzene products is limited in the available literature, its reactive dione (B5365651) functionality could potentially be exploited to introduce substituents at the 4 and 7 positions through nucleophilic addition or other transformations, thereby providing access to a unique class of substituted methylenedioxybenzene derivatives.

Protective Group Chemistry in Synthesis

There is no information available in the reviewed scientific literature regarding the specific application of this compound in protective group chemistry. The methylenedioxy group, derived from 1,3-benzodioxole, is a well-established protecting group for 1,2-diols (catechols). chem-station.comyoutube.com However, the presence of the dione functionality in this compound would likely render it unsuitable for typical applications as a protecting group due to its inherent reactivity. Standard protecting groups are required to be stable under a variety of reaction conditions, a criterion that a quinone system generally does not meet.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein or other biomolecule. mdpi.comnih.govrsc.org The development of fluorescent probes, in particular, has become a powerful tool for bioimaging applications, allowing for the real-time visualization of biological processes within living cells. nih.govmdpi.com

The 1,3-benzodioxole scaffold has been incorporated into the design of fluorescent probes. While specific examples detailing the use of this compound in this context are scarce, the inherent properties of the quinone system suggest its potential utility in the development of "turn-on" or "turn-off" fluorescent probes. The fluorescence of a molecule can be quenched by a nearby quinone through processes like photoinduced electron transfer (PET). This quenching mechanism can be disrupted by a specific chemical reaction with the quinone, leading to a restoration of fluorescence.

This principle could be applied to design probes where the this compound moiety acts as a quencher. Reaction of the dione with a specific analyte of interest, for example, through a Michael addition, could alter its electronic properties and disrupt the quenching effect, resulting in a fluorescent signal. Such a probe could be designed to detect specific enzymes or reactive species within a biological system.

Table 2: Potential Design Strategy for a this compound-based Chemical Probe

Probe ComponentFunctionMechanism of Action
FluorophoreEmits light upon excitationProvides the detectable signal
This compoundQuencherSuppresses the fluorescence of the fluorophore in the "off" state
LinkerConnects the fluorophore and quencherMaintains proximity for efficient quenching
Recognition site (on the dione)Reacts with the target analyteTriggers the "on" state by disrupting the quenching mechanism

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Benzodioxole-4,7-dione and its derivatives?

  • Methodology : The compound is often synthesized via cycloaddition reactions. For example, Schiff's bases derived from 1,2-diaminobenzene react with anhydrides (e.g., phthalic or succinic anhydride) under microwave irradiation or conventional heating. Microwave-assisted synthesis (e.g., 300–500 W, 3–5 minutes) significantly reduces reaction time and improves yields compared to traditional methods .
  • Key Steps :

  • Formation of Schiff's bases from aldehydes and amines.
  • Cyclization with anhydrides under controlled conditions.
  • Characterization via melting point analysis, FT-IR, and 1H-NMR^1 \text{H-NMR} to confirm the oxazepine-4,7-dione core .

Q. How is structural characterization of this compound performed?

  • Analytical Techniques :

  • FT-IR : Identifies carbonyl (C=O) stretching vibrations at ~1700–1750 cm1^{-1} and C-O-C ether linkages at ~1200–1250 cm1^{-1} .
  • 1H-NMR^1 \text{H-NMR} : Resonances at δ 6.8–7.5 ppm confirm aromatic protons, while δ 4.5–5.5 ppm signals correspond to the dioxole ring .
  • Elemental Analysis : Validates molecular formula (e.g., C11_{11}H10_{10}O4_{4}) .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

  • Key Reactions :

  • Quinone Formation : Reaction with hydroxyacetone under mild acidic conditions generates quinone derivatives (e.g., nepenthanone-A analogs) .
  • Electrophilic Substitution : The electron-deficient dioxole ring undergoes nitration or halogenation at positions 5 and 6 .
  • Cycloaddition : Reacts with dienophiles in Diels-Alder reactions to form fused heterocycles .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

  • Experimental Design :

  • Microwave vs. Conventional Heating : Microwave irradiation (e.g., 450 W, 4 minutes) achieves ~85% yield for oxazepine-4,7-dione derivatives, compared to ~60% with 6-hour reflux .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalysts : Lewis acids like ZnCl2_2 accelerate anhydride ring-opening steps .

Q. What contradictions exist in reported biological activities of this compound derivatives?

  • Data Analysis :

  • Antimicrobial Activity : Derivatives show variable inhibition against Staphylococcus aureus (MIC: 8–32 µg/mL) and Escherichia coli (MIC: 16–64 µg/mL), likely due to substituent effects on membrane permeability .
  • Anticancer Studies : While EO9 (an indolequinone analog) demonstrated potent in vitro activity, clinical failure highlights discrepancies between in vitro redox cycling efficiency and in vivo bioavailability .

Q. How can computational methods guide the design of this compound-based therapeutics?

  • Methodology :

  • Molecular Docking : Predicts binding affinity to targets like bacterial DNA gyrase or human NAD(P)H:quinone oxidoreductase 1 (NQO1) .
  • DFT Calculations : Optimizes electronic properties (e.g., HOMO-LUMO gaps) to enhance redox potential for bioreductive activation .

Q. What strategies address stability challenges in this compound derivatives?

  • Experimental Approaches :

  • Protecting Groups : Methoxy substituents at positions 4 and 7 improve thermal stability by reducing electrophilic susceptibility .
  • Formulation : Encapsulation in liposomes or cyclodextrins mitigates hydrolysis in aqueous media .

Methodological Considerations

Q. How to resolve spectral ambiguities in characterizing substituted derivatives?

  • Case Study : Overlapping 1H-NMR^1 \text{H-NMR} signals for aromatic protons in 4,7-dimethoxy derivatives can be resolved using 2D-COSY or NOESY experiments .

Q. What controls are necessary in biological assays to ensure reproducibility?

  • Best Practices :

  • Use standardized bacterial strains (e.g., ATCC cultures) and growth media.
  • Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and solvent blanks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.